molecular formula C21H24N2O4 B6570063 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 946220-04-8

2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B6570063
CAS No.: 946220-04-8
M. Wt: 368.4 g/mol
InChI Key: CVTGSAZBBMATNY-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide features a unique hybrid structure combining a 2-methoxyphenoxy-substituted acetamide core with a 1-propanoyl-tetrahydroquinoline moiety. The 2-methoxyphenoxy group is known for its electron-donating properties, which may enhance solubility and influence receptor binding, while the tetrahydroquinoline scaffold is frequently associated with bioactivity in medicinal chemistry (e.g., kinase inhibition or CNS targeting) .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-21(25)23-12-6-7-15-10-11-16(13-17(15)23)22-20(24)14-27-19-9-5-4-8-18(19)26-2/h4-5,8-11,13H,3,6-7,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTGSAZBBMATNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1,3,4-Thiadiazole-Based Acetamides

Compounds 5k, 5l, and 5m () share the 2-(2-methoxyphenoxy)acetamide backbone but feature 1,3,4-thiadiazole rings with varying sulfur-linked substituents (methylthio, ethylthio, benzylthio). Key comparisons include:

Compound Substituent on Thiadiazole Melting Point (°C) Yield (%)
5k Methylthio 135–136 72
5l Ethylthio 138–140 68
5m Benzylthio 135–136 85
Target Compound 1-Propanoyl-tetrahydroquinoline Not reported Not reported
  • Key Observations: The target compound replaces the thiadiazole ring with a tetrahydroquinoline group, likely improving lipophilicity and altering pharmacokinetic profiles. Benzylthio derivatives (e.g., 5m) exhibit higher yields (85%) compared to methylthio analogs (72%), suggesting steric or electronic effects during synthesis .

Tetrahydroquinoline-Containing Acetamides

  • N-(1-Acetyl-1,2,3,4-Tetrahydroquinolin-7-yl)-2-(4-Chlorophenyl)Acetamide (): Structural Difference: A 4-chlorophenyl group replaces the 2-methoxyphenoxy moiety. Implications: The chloro substituent may enhance hydrophobic interactions in biological systems, whereas the methoxy group in the target compound could improve solubility .
  • 2-(4-Fluorophenoxy)-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl)Acetamide (): Structural Difference: A 4-fluorophenoxy group replaces the 2-methoxyphenoxy unit. Implications: Fluorine’s electronegativity may alter binding affinity compared to the methoxy group’s electron-donating effects .

Benzothiazole Derivatives ()

Compounds like N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)Acetamide feature benzothiazole cores instead of tetrahydroquinoline.

  • Structural Impact: Benzothiazoles are associated with antimicrobial and anticancer activities, whereas tetrahydroquinolines may target neurological pathways .

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